molecular formula C11H12Cl2O B7974277 1,4-Dichloro-2-(cyclopentyloxy)benzene

1,4-Dichloro-2-(cyclopentyloxy)benzene

Cat. No.: B7974277
M. Wt: 231.11 g/mol
InChI Key: VFNSNXIXCOVXCZ-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-(cyclopentyloxy)benzene is an organic compound with the molecular formula C11H12Cl2O. It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 4 positions, and a cyclopentyloxy group is attached at the 2 position. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dichloro-2-(cyclopentyloxy)benzene can be synthesized through a multi-step process involving the following key steps:

    Chlorination of Benzene: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce 1,4-dichlorobenzene.

    Formation of Cyclopentanol: Cyclopentanol is synthesized from cyclopentene through hydration.

    Etherification: The final step involves the etherification of 1,4-dichlorobenzene with cyclopentanol in the presence of a base such as sodium hydroxide to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-(cyclopentyloxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Products with various functional groups replacing the chlorine atoms.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dechlorinated benzene derivatives.

Scientific Research Applications

1,4-Dichloro-2-(cyclopentyloxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-(cyclopentyloxy)benzene involves its interaction with specific molecular targets, leading to various chemical transformations. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dichlorobenzene: A simpler derivative with only chlorine substituents.

    1,2-Dichlorobenzene: Another isomer with chlorine atoms at the 1 and 2 positions.

    1,3-Dichlorobenzene: An isomer with chlorine atoms at the 1 and 3 positions.

Uniqueness

1,4-Dichloro-2-(cyclopentyloxy)benzene is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and physical properties compared to its simpler dichlorobenzene counterparts. This unique structure allows for specific interactions and applications in various fields of research and industry.

Properties

IUPAC Name

1,4-dichloro-2-cyclopentyloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O/c12-8-5-6-10(13)11(7-8)14-9-3-1-2-4-9/h5-7,9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNSNXIXCOVXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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